2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-4-oxobutanoate
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Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-benzoyl-4-chloroaniline to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-2-oxoethyl 3-[(2-benzoyl-4-chlorophenyl)carbamoyl]propanoate
- 2-(3-Methoxyphenyl)-2-oxoethyl 3-[(2-benzoyl-4-bromophenyl)carbamoyl]propanoate
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 3-[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H22ClNO6 |
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Molecular Weight |
479.9 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2-benzoyl-4-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C26H22ClNO6/c1-33-20-9-5-8-18(14-20)23(29)16-34-25(31)13-12-24(30)28-22-11-10-19(27)15-21(22)26(32)17-6-3-2-4-7-17/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) |
InChI Key |
JDHGFJZHRSBFLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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